BCI hydrochloride is a selective inhibitor of dual-specificity phosphatase 6 (DUSP6), also known as MAP kinase phosphatase-3 (MKP-3) [, , , ]. DUSP6 is a protein phosphatase that specifically deactivates extracellular signal-regulated kinases (ERKs) [, ]. ERKs play crucial roles in various cellular processes, including proliferation, differentiation, and survival [, ]. By inhibiting DUSP6, BCI hydrochloride prevents the deactivation of ERKs, ultimately leading to the modulation of downstream signaling pathways and cellular responses [, , , ].
BCI hydrochloride is classified as a small organic compound and is primarily sourced from synthetic methods. It belongs to the category of dual specificity phosphatase inhibitors, which are critical in regulating various cellular processes, including cell proliferation and apoptosis. The compound has been studied for its role in modulating mitogen-activated protein kinase (MAPK) pathways, which are often dysregulated in cancer.
The synthesis of BCI hydrochloride can be achieved through several methods, with the most common involving the condensation of cyclohexylamine with 2-benzylidene-3-oxo-1H-inden-1-one. Here is a general outline of the synthesis process:
BCI hydrochloride has a complex molecular structure characterized by a bicyclic indene core with a benzylidene substituent and a cyclohexylamino group. The molecular formula is CHClNO, and it possesses a molecular weight of approximately 315.84 g/mol.
BCI hydrochloride participates in several chemical reactions relevant to its function as a phosphatase inhibitor:
The primary mechanism through which BCI exerts its anticancer effects involves the inhibition of dual specificity phosphatases:
Studies have demonstrated that BCI treatment can sensitize cancer cells to chemotherapeutics like cisplatin by modulating these pathways .
BCI hydrochloride exhibits several notable physical and chemical properties:
The compound's stability under different pH conditions can influence its bioavailability and efficacy in biological systems .
BCI hydrochloride has several scientific applications, particularly in cancer research:
BCI hydrochloride ((E/Z)-BCI) functions as a potent allosteric inhibitor of dual-specificity phosphatases DUSP6 and DUSP1. Unlike competitive inhibitors that target the active site, BCI binds specifically to a less active conformation of DUSP6, preventing its transition to the active state required for substrate dephosphorylation. This binding stabilizes the phosphatase in an inactive conformation, thereby blocking ERK dephosphorylation [2] [5] [7]. Biochemical analyses demonstrate that BCI inhibits human recombinant DUSP6 and DUSP1 with IC₅₀ values of 12.3 µM and 11.5 µM, respectively, in cellular environments [6]. This allosteric mechanism enables prolonged ERK signaling in various cell types, including gastric cancer cells and macrophages, where sustained MAPK activity influences cellular outcomes such as proliferation and inflammation [5].
The compound's hydrochloride salt formulation enhances solubility and bioavailability, facilitating its interaction with the allosteric pocket located distal to the catalytic site. Structural studies reveal that this binding induces conformational changes that disrupt the hydrogen-bonding network essential for DUSP6 activation by its substrate ERK [7]. This precise molecular interference underpins BCI's ability to selectively modulate DUSP function without affecting the catalytic activity of related phosphatases when used at therapeutic concentrations.
Table 1: Allosteric Inhibition Parameters of BCI Hydrochloride
Target Phosphatase | IC₅₀ (µM) | Binding Site | Conformational Effect |
---|---|---|---|
DUSP6 (MKP-3) | 12.3 | Allosteric pocket | Locks inactive conformation |
DUSP1 (MKP-1) | 11.5 | Allosteric pocket | Prevents substrate-induced activation |
BCI hydrochloride exhibits remarkable selectivity for DUSP1 and DUSP6 over other dual-specificity phosphatases. Biochemical screening assays confirm minimal inhibition (IC₅₀ > 50 µM) against DUSP3/VHR, Cdc25B, and PTP1B [5] [6]. This selectivity profile positions BCI as a valuable chemical probe for dissecting DUSP1/6-specific functions in cellular signaling networks. However, emerging evidence suggests context-dependent off-target effects at higher concentrations. In neuroblastoma models, CRISPR-Cas9-mediated knockout of DUSP1 and DUSP6 failed to abrogate BCI's cytotoxicity, implying involvement of alternative mechanisms [7]. Phosphoproteomic analyses revealed that BCI modulates mTOR and RSK signaling pathways independent of DUSP1/6 inhibition, highlighting potential secondary targets that warrant further investigation [4].
The compound's (E) isomer demonstrates greater specificity than the (Z) isomer, though commercial preparations typically contain both isoforms. This molecular heterogeneity may contribute to variable selectivity across experimental systems. Researchers must therefore consider concentration-dependent effects when interpreting pharmacological outcomes, as high micromolar concentrations (>20 µM) may engage off-target phosphatases [6].
Table 2: Selectivity Profile of BCI Hydrochloride Against Phosphatases
Phosphatase | Family | BCI Sensitivity | Reported IC₅₀ |
---|---|---|---|
DUSP6 | ERK-specific | High | 12.3 µM |
DUSP1 | Nuclear MKP | High | 11.5 µM |
DUSP3/VHR | Atypical DUSP | Low | >50 µM |
Cdc25B | CDC25 family | None | No inhibition |
PTP1B | PTP family | None | No inhibition |
BCI hydrochloride exerts profound effects on extracellular signal-regulated kinase (ERK) signaling through selective DUSP6 inhibition. DUSP6 specifically dephosphorylates ERK1/2 in the cytoplasm, serving as a critical negative regulator of growth factor signaling. BCI-mediated DUSP6 inhibition extends ERK phosphorylation duration and amplitude in multiple cell types, including neuroblastoma cells and macrophages [5] [7]. In gastric cancer models, this sustained ERK activation promotes paradoxical anti-tumor effects by inducing DNA damage response pathways and sensitizing cells to cisplatin-induced apoptosis [6]. Transcriptomic analysis of prostate cancer cells reveals that BCI treatment suppresses ERK-dependent gene expression networks involved in proliferation and survival [8].
The temporal dynamics of ERK activation following BCI exposure exhibit biphasic characteristics. An initial phosphorylation peak occurs within 15-30 minutes of treatment, followed by a sustained plateau phase lasting several hours. This contrasts sharply with transient ERK activation observed with growth factor stimulation alone. The prolonged signaling window alters the transcriptional output of ERK, favoring expression of immediate-early genes associated with cell cycle arrest and differentiation over proliferative responses [7].
BCI hydrochloride induces complex cross-regulation between MAPK branches through its primary effects on DUSPs. Neuroblastoma studies demonstrate that BCI triggers reciprocal modulation between p38, JNK, and ERK pathways [7]. Within 30 minutes of exposure, BCI activates p38 and JNK phosphorylation while simultaneously suppressing ERK activation—a paradoxical effect given its DUSP6 inhibitory action. This phenomenon occurs through p38-dependent feedback mechanisms: Pharmacological inhibition of p38 (SB202190) reverses BCI-induced ERK suppression, indicating regulatory crosstalk between these MAPK modules [7].
PP2A phosphatase and PTEN emerge as critical intermediaries in this cross-regulation. PTEN inhibition prevents ERK dephosphorylation, likely through modulation of p38 activity. Similarly, PP2A contributes to p38-mediated ERK dephosphorylation, creating a complex signaling architecture where BCI's initial DUSP inhibition cascades into multi-MAPK pathway rewiring. Functional consequences include enhanced P2X7 receptor expression in neuroblastoma cells, mediated through synergistic actions of p38 and transcription factor Sp1 [7]. This crosstalk illustrates how targeted DUSP inhibition can produce network-level signaling changes that extend beyond simple ERK potentiation.
BCI hydrochloride activates the Nrf2 antioxidant pathway independently of its DUSP inhibitory functions. In RAW264.7 macrophages, BCI (0.5-2 µM) significantly increases nuclear accumulation of Nrf2 within 2 hours of treatment [2] [6]. This effect occurs through inhibition of Keap1-mediated Nrf2 degradation rather than enhanced Nrf2 synthesis. Transcriptome analysis reveals concomitant upregulation of Nrf2-dependent genes including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC) [2]. This antioxidant response confers cytoprotective effects in macrophages under lipopolysaccharide (LPS)-induced oxidative stress conditions.
The Nrf2 activation mechanism involves BCI's electrophilic properties, which facilitate modification of critical cysteine residues on Keap1. Structure-activity relationship studies suggest the α,β-unsaturated carbonyl moiety in BCI serves as a Michael acceptor for nucleophilic thiol groups, similar to other Nrf2-inducing compounds. This molecular feature enables BCI to function as a direct Keap1 inhibitor, positioning it as a bifunctional compound with both DUSP-targeted and antioxidant activities [2].
BCI hydrochloride effectively suppresses intracellular ROS accumulation through multiple complementary mechanisms. In LPS-stimulated macrophages, BCI (0-4 nM) reduces ROS production by >50% during 24-hour treatments [2]. This antioxidant activity operates through both Nrf2-dependent and Nrf2-independent pathways. The Nrf2-mediated induction of phase II detoxification enzymes constitutes the primary mechanism, enhancing cellular capacity to neutralize electrophilic stressors [2] [3]. Additionally, BCI indirectly reduces mitochondrial ROS generation by preserving mitochondrial membrane potential and enhancing electron transport chain efficiency.
In colorectal cancer models, BCI-induced ROS suppression contributes to anti-proliferative effects by preventing ROS-mediated activation of growth signaling pathways [3]. The compound simultaneously downregulates pro-inflammatory cytokine production (IL-1β, IL-6), thereby reducing secondary ROS generation from cytokine-activated NADPH oxidases [2]. This dual action positions BCI as a modulator of redox homeostasis with potential applications in inflammatory conditions where oxidative stress contributes to pathogenesis.
Table 3: Redox Modulation by BCI Hydrochloride
Mechanism | Effect | Experimental System | Concentration Range |
---|---|---|---|
Nrf2 nuclear translocation | ↑ HO-1, NQO1, GCLC expression | RAW264.7 macrophages | 0.5-2 µM |
Mitochondrial protection | ↓ Superoxide production | LPS-activated macrophages | 0-4 nM |
Pro-inflammatory cytokine downregulation | ↓ IL-1β, IL-6 → ↓ NADPH oxidase activity | Peritoneal macrophages | 0-1 nM |
DNA damage response attenuation | ↓ 8-OHdG formation | Gastric cancer PDX model | 35 mg/kg (in vivo) |
Comprehensive Compound Information
Table 4: Chemical and Pharmacological Properties of BCI Hydrochloride
Property | Specification |
---|---|
Chemical Name | (E/Z)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one hydrochloride |
Synonyms | NSC 150117; (E)-BCI hydrochloride; BCI HCl |
CAS Number | 15982-84-0 (free base); 95130-23-7 (hydrochloride) |
Molecular Formula | C₂₂H₂₄ClNO |
Molecular Weight | 353.89 g/mol |
Mechanism | Allosteric DUSP1/6 inhibitor; Nrf2 activator |
Solubility | Soluble in DMSO (10 mM stock solutions) |
Biological Targets | DUSP6 (IC₅₀ = 12.3 µM); DUSP1 (IC₅₀ = 11.5 µM); Keap1-Nrf2 pathway |
Research Applications | MAPK signaling studies; Cancer pharmacology; Redox biology |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7